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Compound of Interest

Compound Name: Eurycomaoside

Cat. No.: B1250045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of constituents

found in Eurycoma longifolia, with a focus on informing the potential profile of purified

Eurycomaoside. Due to the limited availability of direct toxicological studies on purified

Eurycomaoside, this document leverages extensive data from studies on various E. longifolia

extracts and its major non-glycosidic quassinoid, eurycomanone. This approach allows for an

informed, albeit inferred, assessment of Eurycomaoside's safety.

Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of different

Eurycoma longifolia extracts and the prominent quassinoid, eurycomanone. This comparative

data is essential for contextualizing the potential toxicity of Eurycomaoside.

Table 1: Acute Oral Toxicity Data
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Test Substance Animal Model
LD50 (Lethal Dose,
50%)

Reference

Aqueous Extract Mice > 3000 mg/kg [1]

Alcoholic Extract Mice 1500–2000 mg/kg [1]

Powdered Root Rats > 6 g/kg [2]

Quassinoid-Rich

Extract (TAF273)
Female Rats 1293 mg/kg [3]

Quassinoid-Rich

Extract (TAF273)
Male Rats > 2000 mg/kg [3]

Eurycomanone Fish (96h) 391.716 µg/kg [4]

Table 2: Sub-Acute and Sub-Chronic Toxicity Data
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Test
Substance

Animal
Model

Duration

NOAEL (No-
Observed-
Adverse-
Effect
Level)

Key
Findings

Reference

Aqueous

Extract

(Physta®)

Wistar Rats 90 days
> 1000

mg/kg/day

No significant

changes in

blood

chemistry,

hematology,

or

histopatholog

y.

[4]

Powdered

Root
Wistar Rats 13 weeks > 2 g/kg/day

No adverse

effects on

body weight,

hematology,

serum

biochemistry,

or organ

pathology.

[2]

Quassinoid-

Rich Extract

(TAF273)

Sprague-

Dawley Rats

Reproductive

& Teratology

Study

100

mg/kg/day

No toxic

symptoms in

pregnant

females or

fetuses.

[3]

Aqueous

Extract

Male

Sprague-

Dawley Rats

28 days
Not

determined

Hydropic

changes in

the liver at

1200 and

2400 mg/kg.

[5]

Table 3: Genotoxicity Profile
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Test
Substance

Assay Type
Cell
Line/Animal
Model

Concentrati
on/Dose

Result Reference

Powdered

Root
Ames Test

S.

typhimurium
Not specified

Not

mutagenic
[2]

Powdered

Root

Chromosoma

l Aberration
CHO-K1 cells Not specified

Not

clastogenic
[2]

Powdered

Root

Micronucleus

Assay
ICR Mice

Up to 2.0

g/kg

Not

clastogenic
[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies.

Below are summarized protocols for key experiments cited in the literature for E. longifolia

extracts.

1. Acute Oral Toxicity Study (Based on OECD Guideline 420)

Test Animals: Healthy Wistar rats or ICR mice, typically divided into groups of both sexes.

Administration: A single oral gavage of the test substance at various dose levels (e.g., 1, 2,

4, 6 g/kg). A control group receives the vehicle (e.g., sterile water).

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in behavior and body weight for 14 days post-administration.

Endpoint Analysis: At the end of the observation period, animals are euthanized for gross

necropsy and, in some cases, serum biochemistry analysis.

2. Sub-Chronic Oral Toxicity Study (90-Day, Based on OECD Guideline 408)

Test Animals: Wistar rats, with an equal number of males and females per group.

Administration: Daily oral gavage of the test substance at multiple dose levels (e.g., 250,

500, 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle.
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In-life Monitoring: Daily observation for clinical signs of toxicity and mortality. Weekly

recording of body weight, food, and water consumption.

Endpoint Analysis: At the end of the 90-day period, blood samples are collected for

hematological and clinical biochemistry analysis. A complete necropsy is performed, and

organs are weighed and examined histopathologically.

3. In Vivo Micronucleus Assay (Based on OECD Guideline 474)

Test Animals: Male ICR mice.

Administration: Oral gavage of the test substance at various doses (e.g., 0.6, 1.2, 2.0 g/kg).

A negative control group receives the vehicle, and a positive control group receives a known

mutagen (e.g., cyclophosphamide).

Sample Collection: Peripheral blood is collected from the tail vein at 24, 48, and 72 hours

after administration.

Analysis: Blood smears are prepared and stained (e.g., with acridine orange). The frequency

of micronucleated polychromatic erythrocytes (MNPCEs) is determined by fluorescence

microscopy to assess chromosomal damage.

Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of safety and toxicity assessments for a natural

product, providing a clear visual representation of the experimental processes.
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Caption: Workflow for safety and toxicity assessment of a test compound.

Comparative Discussion and Inferences for
Eurycomaoside
The available data indicates that aqueous extracts of Eurycoma longifolia are generally well-

tolerated, with high LD50 values and no significant toxicity observed in sub-chronic studies at

doses up to 1000 mg/kg/day in rats.[4] In contrast, alcoholic extracts and fractions rich in

quassinoids, such as the n-butanol fraction, exhibit greater toxicity.[1] One study identified

eurycomanone as the most toxic component among the quassinoids tested.[6]

Given that Eurycomaoside is a glycoside of a quassinoid, its toxicity profile may differ from

that of its aglycone. Glycosylation can influence the absorption, distribution, metabolism, and

excretion (ADME) properties of a compound, which in turn affects its toxicity. Without direct

studies on purified Eurycomaoside, it is challenging to make a definitive statement on its

safety. However, the comprehensive safety data on quassinoid-rich extracts, which contain

Eurycomaoside, suggests that in the context of the whole extract, the overall toxicity is low.
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The No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day for a quassinoid-rich

extract in a reproductive toxicity study provides a conservative estimate of a safe dose for this

class of compounds.[3]

Furthermore, genotoxicity studies on the powdered root of E. longifolia did not indicate any

mutagenic or clastogenic potential.[2] This suggests that the constituents of the root, including

Eurycomaoside, are unlikely to be genotoxic.

In conclusion, while direct toxicological data for purified Eurycomaoside is not currently

available in the public domain, the extensive research on Eurycoma longifolia extracts provides

a strong foundation for a preliminary safety assessment. The data suggests a low order of

acute toxicity and no significant sub-chronic or genotoxic effects for the extracts. Future

research should focus on isolating Eurycomaoside and conducting specific toxicity studies to

establish its definitive safety profile and to provide a direct comparison with other quassinoids

like eurycomanone. This will be crucial for the development of Eurycomaoside as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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